
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two benzyloxy groups at the 2 and 6 positions of the pyridine ring and a 4-bromophenyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxypyridine and 4-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 2,6-dihydroxypyridine is reacted with 4-bromobenzyl bromide in the presence of the base to form the desired product through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques.
化学反应分析
Types of Reactions
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,6-Bis(benzyloxy)pyridine: Lacks the 4-bromophenyl group, making it less versatile in certain reactions.
3-(4-Bromophenyl)pyridine: Lacks the benzyloxy groups, affecting its reactivity and applications.
2,6-Bis(benzyloxy)-4-(4-bromophenyl)pyridine: Similar structure but with different substitution patterns, leading to variations in chemical properties.
属性
分子式 |
C25H20BrNO2 |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H20BrNO2/c26-22-13-11-21(12-14-22)23-15-16-24(28-17-19-7-3-1-4-8-19)27-25(23)29-18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI 键 |
YSBCDIFVGVBJLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


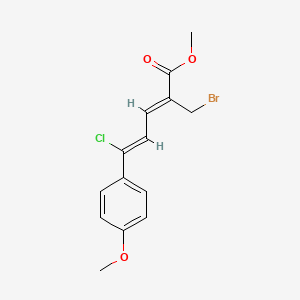
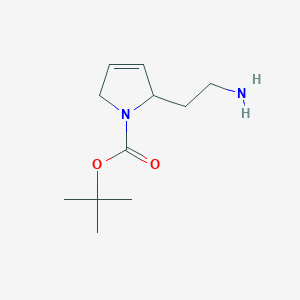
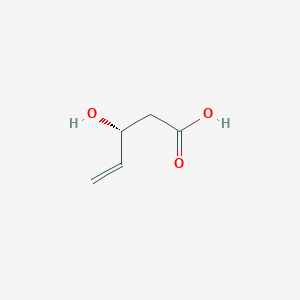

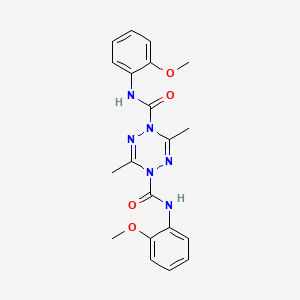
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
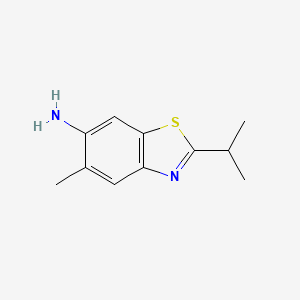
![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)


![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)



